molecular formula C22H14 B3343217 2-Phenylpyrene CAS No. 5101-28-0

2-Phenylpyrene

Cat. No.: B3343217
CAS No.: 5101-28-0
M. Wt: 278.3 g/mol
InChI Key: CCIRWPQIFNLNMJ-UHFFFAOYSA-N
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Description

2-Phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14. It consists of a pyrene core with a phenyl group attached at the 2-position. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpyrene can be synthesized through several methods. One common approach involves the cyclodehydrogenation (oxidative aryl-aryl coupling) of precursor compounds. For instance, a double or quadruple benzannulation reaction of alkynes promoted by Brønsted acid can be used to synthesize pyrenes and their derivatives . Another method involves the use of alkyne benzannulation reactions with various Lewis acids such as gold(III), platinum(II), ruthenium(II), indium(III), and antimony(V) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of high-performance liquid chromatography (HPLC) for the separation and purification of this compound is also common .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This involves the replacement of a hydrogen atom with another atom or group, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.

    Substitution: Halogens (e.g., bromine, chlorine) and alkylating agents are frequently used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

2-Phenylpyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpyrene involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to intercalate into DNA, disrupt cellular processes, and generate reactive oxygen species (ROS). These interactions can lead to changes in gene expression, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its specific structural configuration, which imparts unique photophysical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-phenylpyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-5-15(6-3-1)20-13-18-11-9-16-7-4-8-17-10-12-19(14-20)22(18)21(16)17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIRWPQIFNLNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199015
Record name 2-Phenylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5101-28-0
Record name 2-Phenylpyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5101-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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